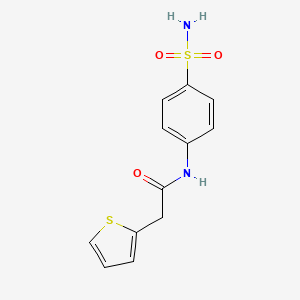

N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide

Description

Contextualization of Sulfonamide and Thiophene (B33073) Scaffolds in Medicinal Chemistry

The sulfonamide scaffold is a cornerstone in drug discovery and development, with a rich history dating back to the discovery of the antibacterial properties of Prontosil. researchgate.net This functional group is a key feature in a wide array of FDA-approved drugs and demonstrates a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects. mdpi.com The versatility of the sulfonamide moiety stems from its ability to act as a bioisostere for other functional groups and its capacity to form crucial hydrogen bonds with biological targets. mdpi.com

Similarly, the thiophene scaffold , a five-membered aromatic ring containing a sulfur atom, is recognized as a "privileged" structure in medicinal chemistry. researchgate.netnih.gov Its presence is noted in numerous pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. nih.gov The thiophene ring's electronic properties and its ability to engage in various intermolecular interactions contribute to its widespread utility in drug design. researchgate.net

The combination of these two scaffolds in a single molecule, as seen in N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide, presents a compelling case for synergistic or novel biological activities.

Rationale for Investigating this compound as a Bioactive Molecule

The primary rationale for the investigation of this compound lies in the established and diverse biological activities of its constituent parts. The N-(4-sulfamoylphenyl)acetamide core is a well-known zinc-binding group, crucial for the inhibition of metalloenzymes, particularly carbonic anhydrases (CAs). rsc.orgcnr.it Various derivatives of N-(4-sulfamoylphenyl)acetamide have been extensively studied as potent inhibitors of different CA isoforms, some of which are implicated in diseases such as glaucoma, epilepsy, and cancer. rsc.orgcnr.itnih.gov

The acetamide (B32628) linker provides a degree of conformational flexibility, allowing the thiophene tail to orient itself within the active site of a target enzyme to potentially form additional favorable interactions, thereby influencing potency and selectivity. rsc.orgcnr.it

Overview of Current Research Trajectories for this compound and Related Analogs

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for closely related analogs provide a clear indication of its potential areas of investigation. The primary focus of research on N-(4-sulfamoylphenyl)acetamide derivatives is their activity as carbonic anhydrase inhibitors . rsc.orgcnr.itnih.gov Studies on analogs where the thiophene group is replaced by other cyclic moieties, such as piperidine or benzhydrylpiperazine, have demonstrated potent and selective inhibition of various CA isoforms, including those associated with cancer (hCA IX and XII). rsc.orgnih.gov It is therefore highly probable that this compound and its analogs are being investigated for similar activities.

Another significant research avenue is the exploration of these compounds as anticancer agents . The sulfonamide group is a key feature in several anticancer drugs, and thiophene-containing molecules have also shown promising cytotoxic activity against various cancer cell lines. mdpi.comjapsonline.comnih.govmdpi.com The design of molecules that can selectively target tumor-associated enzymes like carbonic anhydrases is a major focus in oncology drug discovery.

Furthermore, given the anti-inflammatory properties associated with both sulfonamides and thiophenes, the investigation of this compound for anti-inflammatory activity is a logical progression.

The synthesis of a library of analogs with substitutions on both the thiophene and phenyl rings would be a standard approach to establish structure-activity relationships (SAR) and optimize the biological activity of this class of compounds.

Detailed Research Findings on Related Analogs

To illustrate the potential of the this compound scaffold, the following tables summarize the biological activities of closely related compounds.

Table 1: Carbonic Anhydrase Inhibitory Activity of N-(4-sulfamoylphenyl)acetamide Analogs

| Compound | Modification | Target Isoform | Inhibition Constant (Ki) |

|---|---|---|---|

| Analog A | 2-(4-Benzhydrylpiperazin-1-yl) substituent | hCA II | 43.2 nM cnr.it |

| hCA VII | 8.9 nM cnr.it | ||

| Analog B | 2-(Piperidin-1-yl) with 4-fluoro substituent on piperidine | hCA IX | 1.2 nM nih.gov |

| Analog C | 2-(Piperidin-1-yl) with 4-hydroxy substituent on piperidine | hCA XII | 4.3 nM nih.gov |

Table 2: Anticancer Activity of Thiophene-Based Sulfonamides and N-(4-sulfamoylphenyl)acetamide Analogs

| Compound | Cell Line | IC50 |

|---|---|---|

| Thiophene-based N-phenyl pyrazoline 2 | 4T1 (Breast Cancer) | 9.09 µg/ml japsonline.com |

| HeLa (Cervical Cancer) | 9.27 µg/ml japsonline.com | |

| WiDr (Colorectal Cancer) | 0.25 µg/ml japsonline.com | |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative | RXF393 (Renal Cancer) | 7.01 µM mdpi.com |

| HT29 (Colon Cancer) | 24.3 µM mdpi.com | |

| LOX IMVI (Melanoma) | 9.55 µM mdpi.com |

| N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivative 13 | MDA-MB-231 (Breast Cancer) | 0.51 µM nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-sulfamoylphenyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c13-19(16,17)11-5-3-9(4-6-11)14-12(15)8-10-2-1-7-18-10/h1-7H,8H2,(H,14,15)(H2,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWXOBLMDBJRLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643580 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Derivatization of N 4 Sulfamoylphenyl 2 Thiophen 2 Yl Acetamide

Retrosynthetic Analysis and Key Precursor Chemistry for N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide

A logical retrosynthetic analysis of the target molecule, this compound, identifies the amide bond as the key disconnection point. This approach simplifies the structure into two primary precursors: a sulfamoylphenyl amine component and a thiophene-containing acylating agent.

Figure 1: Retrosynthetic Disconnection

This disconnection suggests a straightforward synthesis via the acylation of 4-aminobenzenesulfonamide (sulfanilamide) with a derivative of 2-(thiophen-2-yl)acetic acid. A common and effective strategy involves the use of an activated acyl species, such as an acyl chloride, to facilitate the amide bond formation. An alternative, convergent synthetic route involves the intermediate 2-chloro-N-(4-sulfamoylphenyl)acetamide, which can then be coupled with a suitable thiophene (B33073) nucleophile.

The intermediate 2-chloro-N-(4-sulfamoylphenyl)acetamide is a versatile building block for the synthesis of the title compound and its analogues. Its preparation is typically achieved through the acylation of sulfanilamide with a chloroacetylating agent.

A common laboratory-scale synthesis involves reacting sulfanilamide with 2-chloroacetyl chloride. nih.govresearchgate.net The reaction is often conducted in an appropriate solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride. nih.gov The reaction temperature is typically kept low (e.g., 258 K or -15 °C) during the addition of the acyl chloride to control the exothermic reaction. nih.gov Following the reaction, workup procedures involve filtration to remove any salt byproducts, removal of the solvent, and purification of the solid product, often by recrystallization from water or ethanol to yield the desired intermediate. nih.govresearchgate.net

Table 1: Synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide

| Reactants | Reagents/Solvents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sulfanilamide, 2-Chloroacetyl chloride | Tetrahydrofuran (THF) | Stirred at 258 K for 4 h | 70% | nih.gov |

| Sulfanilamide, Chloroacetyl chloride | Not Specified | Not Specified | Not Specified | sphinxsai.com |

Optimized Reaction Pathways and Conditions for this compound Synthesis

The direct synthesis of this compound is achieved by the N-acylation of a sulfonamide. This transformation is a cornerstone in the synthesis of many pharmaceutically relevant compounds. nih.gov The low reactivity of the sulfonamide nitrogen often necessitates the use of activating agents or specific reaction conditions to achieve high yields. nih.gov

Conventional methods for N-acylsulfonamide synthesis involve the use of acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine. semanticscholar.org More advanced methods utilize coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) for the direct coupling of carboxylic acids with sulfonamides. researchgate.net Metal triflates, particularly Cu(OTf)₂, have also been shown to be efficient catalysts for the acylation of sulfonamides with both acyl chlorides and carboxylic anhydrides under mild conditions. tandfonline.com

The formation of the N-acyl sulfonamide bond proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the sulfonamide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the activated acylating agent (e.g., an acyl chloride or a protonated anhydride).

In the case of an acyl chloride, the reaction proceeds with the departure of the chloride ion as a leaving group. When using an anhydride under acidic catalysis (e.g., H₂SO₄), the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the sulfonamide nitrogen. nih.gov The subsequent elimination of a carboxylate molecule results in the formation of the desired N-acyl sulfonamide. The use of a base in reactions with acyl chlorides serves to neutralize the HCl byproduct.

Optimizing the yield and ensuring the purity of this compound are crucial for its application. Key factors influencing the yield include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of the catalyst or base used. For instance, methodologies have been developed for the N-acylation of sulfonamides using catalytic amounts of sulfuric acid in acetonitrile, providing excellent yields for a range of substrates. nih.gov

Purity assessment is typically conducted using a combination of chromatographic and spectroscopic techniques.

Thin Layer Chromatography (TLC): Used for monitoring the progress of the reaction. researchgate.net

High-Performance Liquid Chromatography (HPLC): A standard method for determining the purity of the final product.

Melting Point Analysis: A sharp melting point range indicates a high degree of purity. researchgate.net

Spectroscopic Methods:

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as N-H, C=O (amide), and S=O (sulfonamide) stretches. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the identity of the compound. researchgate.net

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound. neliti.com

Purification of the final product is commonly achieved by recrystallization from a suitable solvent system, such as ethanol or aqueous mixtures, to remove unreacted starting materials and byproducts. nih.govresearchgate.net

Strategies for Structural Modifications and Analogue Generation of this compound Derivatives

The generation of analogues of this compound is essential for structure-activity relationship (SAR) studies. Modifications can be systematically introduced at two primary locations: the thiophene ring and the sulfamoylphenyl moiety. This "tail approach" allows for the exploration of how different chemical frameworks appended to a core structure can influence biological activity. cnr.it

The thiophene ring is a privileged pharmacophore in medicinal chemistry, known for its electron-rich nature and its ability to act as a bioisostere for the phenyl group. nih.govsemanticscholar.org Substituents on the thiophene ring can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule. nih.gov

Thiophene Moiety: Electrophilic aromatic substitution reactions, such as halogenation or sulfonation, can be performed on the thiophene ring, typically at the C5 position (if C2 is substituted). pharmaguideline.com Alternatively, substituted thiophene-2-acetic acid precursors can be synthesized and used in the coupling reaction. The introduction of electron-donating groups (e.g., alkyl, methoxy) or electron-withdrawing groups (e.g., nitro, halogen) can modulate the interaction of the thiophene moiety with biological targets. eprajournals.com

Table 2: Potential Sites for Structural Modification

| Moiety | Position of Substitution | Potential Substituents | Synthetic Strategy |

|---|---|---|---|

| Thiophene Ring | C3, C4, C5 | Halogens (Cl, Br), Alkyl (CH₃), Methoxy (OCH₃), Nitro (NO₂) | Use of pre-functionalized 2-(thiophen-2-yl)acetic acid derivatives. |

| Phenyl Ring | Ortho or meta to the acetamide (B32628) group | Methyl (CH₃), Halogens (Cl, Br), Methoxy (OCH₃) | Use of substituted 4-aminobenzenesulfonamide derivatives. |

Synthesis of Isomeric and Heterocyclic Analogues (e.g., thiadiazole, pyrazole derivatives)

The core structure of this compound serves as a scaffold for the development of various heterocyclic analogues, particularly those incorporating thiadiazole and pyrazole rings. These modifications are pursued to explore the structure-activity relationships of sulfonamide-based compounds. The synthetic strategies generally involve the cyclization of precursors derived from sulfanilamide or related benzenesulfonamide structures.

Synthesis of Thiadiazole Analogues

The synthesis of 1,3,4-thiadiazole derivatives linked to a sulfamoylphenyl moiety is a common strategy to generate novel compounds. A versatile precursor for these syntheses is thiosemicarbazide, which can undergo cyclization with various reagents.

One established method involves the reaction of an appropriate aromatic carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride to form a 2-amino-5-aryl-1,3,4-thiadiazole intermediate. asianjpr.comjocpr.com This intermediate, containing a primary amino group, can then be further modified. For instance, it can be reacted with chloroacetyl chloride to yield an N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide derivative, which can subsequently be coupled with another amine, such as sulfanilamide, to produce the final complex molecule. asianjpr.com

Another approach starts with the reaction of N-protected amino acids with sulfonyl chlorides, followed by a reaction with thiosemicarbazide in the presence of phosphorus oxychloride to yield chiral 1,3,4-thiadiazole-based bis-sulfonamides. researchgate.net A series of novel asymmetrical azines incorporating a 1,3,4-thiadiazole sulfonamide core have also been prepared, starting from 5-acetyl-3-N-(4-sulfamoylphenyl)-2-imino-1,3,4-thiadiazoline. nih.gov

The following table summarizes representative synthetic findings for thiadiazole derivatives of sulfonamides.

Table 1: Synthetic Data for Thiadiazole-Sulfonamide Derivatives

| Starting Materials | Key Reagents | Product Class | Reference |

|---|---|---|---|

| Thiosemicarbazide, Aryl carboxylic acid | Conc. H₂SO₄, Chloroacetyl chloride, Sulfanilamide | N-(5-(4-aminophenyl)-1,3,4-thiadiazol-2-yl)-2-(sulphonophenylamino) acetamide | asianjpr.com |

| Furan-2-carboxylic acid, Thiosemicarbazide | Conc. H₂SO₄, Substituted aldehydes | Schiff bases of 1,3,4-thiadiazole derivatives | jocpr.com |

| Chiral amino acids, Sulfonyl chlorides | Thiosemicarbazide, POCl₃ | Chiral 1,3,4-thiadiazole-based bis-sulfonamides | researchgate.net |

| 2-hydrazinyl-N-phenyl-2-thioxoacetamide, Phenyl isothiocyanate | Potassium hydroxide, Dioxane | N-Phenyl-5-(phenylamino)-1,3,4-thiadiazole-2-carboxamide | ekb.eg |

Synthesis of Pyrazole Analogues

The synthesis of pyrazole-sulfonamide derivatives often utilizes the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.com A common and efficient route begins with the diazotization of sulfanilamide, followed by coupling with an active methylene compound like acetylacetone to create an intermediate. nih.gov This intermediate can then undergo cyclization with various substituted hydrazines in an acidic medium to furnish the final pyrazole-sulfonamide products. nih.gov

Another widely used strategy involves the Claisen-Schmidt condensation of an appropriate aldehyde with a ketone to form a chalcone (α,β-unsaturated ketone). acs.org This chalcone intermediate is then reacted with a sulfonamide-containing hydrazine, such as 4-hydrazinylbenzenesulfonamide, in a suitable solvent like ethanol with a catalytic amount of acid, leading to the cyclization and formation of pyrazoline-clubbed sulfonamides. acs.org

Microwave-assisted synthesis has also been employed as a modern technique to produce pyrazole-based sulfonamides, highlighting its role in accelerating the synthesis of such compounds. researchgate.net The general synthetic pathway for creating pyrazole-based benzene-sulfonamides often involves the initial synthesis of chalcone intermediates, which are then cyclized with hydrazine to form the pyrazole ring. rsc.org

The table below outlines key findings from the synthesis of pyrazole analogues.

Table 2: Synthetic Data for Pyrazole-Sulfonamide Derivatives

| Starting Materials | Key Reagents | Product Class | Reference |

|---|---|---|---|

| Sulfanilamide, Acetylacetone | NaNO₂, HCl, Substituted phenyl hydrazides | Acyl pyrazole sulfonamides | nih.gov |

| 1-(7-chloroquinolin-4-yl)-3-(thiophen/furan-2-yl)-1H-pyrazole-4-carbaldehyde chalcones, 4-Hydrazinylbenzenesulfonamide | Conc. HCl, Ethanol | Sulfonamide-based pyrazole-clubbed pyrazoline derivatives | acs.org |

| Substituted chalcones, Hydrazine hydrate | Acetic acid | Pyrazole-based benzene sulfonamides | rsc.org |

| Pentane-2,4-dione, Hydrazine hydrate | Methanol | 3,5-Dimethyl-1H-pyrazole (precursor for sulfonation) | nih.gov |

| 1,3-Diketones, Hydrazine derivatives | Varies (e.g., acid/base catalyst) | Polysubstituted pyrazoles | mdpi.com |

Molecular Interactions and Biological Target Engagement of N 4 Sulfamoylphenyl 2 Thiophen 2 Yl Acetamide

Identification and Characterization of Enzyme Inhibition Profiles

The primary biological targets for N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide and its derivatives are metalloenzymes, particularly carbonic anhydrases. However, their activity extends to other critical enzymes involved in viral replication.

Derivatives based on the N-(4-sulfamoylphenyl)acetamide scaffold are well-established inhibitors of carbonic anhydrases (CAs), a superfamily of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton cnr.it. The inhibitory action stems from the primary sulfonamide group (-SO₂NH₂), which coordinates to the catalytic Zn²⁺ ion within the enzyme's active site.

Studies on structurally similar compounds, such as N-((4-sulfamoylphenyl)carbamothioyl) amides and 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives, have demonstrated potent, nanomolar-level inhibition against several human (h) CA isoforms, including the cytosolic hCA I, hCA II, and the brain-associated hCA VII. For instance, the derivative 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide showed preferential inhibition of the hCA VII isoform with a Ki value of 8.9 nM, compared to a Ki of 43.2 nM against the ubiquitous hCA II cnr.it. This highlights the potential for developing isoform-selective inhibitors by modifying the "tail" portion of the molecule.

Furthermore, these compounds have shown efficacy against bacterial β-CAs from pathogens like Mycobacterium tuberculosis and Vibrio cholerae, making them potential starting points for novel antimicrobial agents nih.govnih.gov. The inhibitory activities of several representative N-(4-sulfamoylphenyl)acetamide analogues against various CA isoforms are summarized below.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

|---|---|---|

| 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | hCA II | 43.2 |

| 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | hCA VII | 8.9 |

| N-((4-sulfamoylphenyl)carbamothioyl)acetamide | hCA I | 87.6 |

| N-((4-sulfamoylphenyl)carbamothioyl)acetamide | hCA II | 15.4 |

| N-((4-sulfamoylphenyl)carbamothioyl)acetamide | hCA VII | 2.9 |

| N-((4-sulfamoylphenyl)carbamothioyl)acetamide | M. tuberculosis CA2 (MtCA2) | 57.1 |

| Acetazolamide (Reference) | hCA I | 250 |

| Acetazolamide (Reference) | hCA II | 12.1 |

| Acetazolamide (Reference) | hCA VII | 2.5 |

Beyond carbonic anhydrases, the structural motifs present in this compound have been explored for activity against other enzyme classes.

HIV-1 Reverse Transcriptase (RT): A structurally analogous compound, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA), was identified as an effective inhibitor of HIV-1 reverse transcriptase (RT) nih.gov. This enzyme is critical for the replication of the HIV-1 virus. NAPETA was found to inhibit both the RNA-dependent and DNA-dependent DNA polymerase activities of RT, with apparent IC₅₀ values of 1.2 µM and 2.1 µM, respectively nih.gov. Kinetic analyses revealed that it acts as a noncompetitive inhibitor with respect to the dNTP substrate (Ki of 1.2 µM) and as a mixed-type inhibitor with respect to the template-primer (Ki of 0.12 µM) nih.gov. The mechanism involves interfering with the formation of the RT-DNA complex by reducing the enzyme's affinity for DNA nih.gov.

SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for the viral life cycle, making it a key target for antiviral drug development nih.govscienceopen.com. While numerous inhibitors have been developed for Mpro, a review of the current scientific literature did not yield specific studies on the inhibitory activity of this compound or its direct analogues against this enzyme.

Elucidation of Mechanism of Action at the Molecular Level

Understanding how these compounds bind to their targets at an atomic level is crucial for rational drug design and optimization. X-ray crystallography has been instrumental in this regard.

X-ray crystal structures of derivatives like 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with hCA II and hCA VII have provided detailed insights into their binding mode cnr.it. The primary interaction involves the deprotonated sulfonamide group, which coordinates directly to the catalytic Zn²⁺ ion at the bottom of a large, conical active site cavity, displacing the zinc-bound water molecule cnr.ittandfonline.com.

The N-(4-sulfamoylphenyl) portion of the inhibitor forms a network of hydrogen bonds and van der Waals contacts with conserved hydrophilic and hydrophobic residues in the active site. In the hCA II complex, for example, the phenylethyl moiety of a related sulfonamide makes van der Waals interactions with the side chains of Gln92, Val121, Phe131, Leu198, and Thr200 nih.gov. A key interaction observed for many sulfonamides is the stacking of the inhibitor's aromatic ring system against the side chain of Phe131, which helps to orient the molecule within the active site nih.gov. The remainder of the molecule, often termed the "tail" (in this case, the thiophen-2-yl)acetamide moiety), extends towards the entrance of the active site cavity, where it can interact with a variety of isoform-specific residues. These interactions are critical for determining the compound's affinity and selectivity cnr.it.

The binding of N-(4-sulfamoylphenyl)acetamide derivatives to carbonic anhydrase is a dynamic process influenced by the molecule's conformational flexibility. The acetamide (B32628) linker, in particular, plays a crucial role in allowing the tail group to adopt different orientations within the active site cnr.it.

Crystallographic studies show that while the core benzenesulfonamide group maintains a conserved binding pose anchored to the zinc ion, the acetamide linker and the terminal tail can exhibit significant conformational plasticity cnr.it. For example, in one study, the acetamide moiety was observed in two main orientations rotated by about 180 degrees in the active sites of hCA II and hCA VII cnr.it. This flexibility allows the inhibitor to adapt to the subtly different topographies of various CA isoforms. This "induced fit" optimizes polar and hydrophobic interactions with non-conserved amino acid residues at the rim of the active site, which is a fundamental basis for achieving isoform selectivity cnr.itrsc.org.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are essential for optimizing the potency and selectivity of lead compounds. For the N-(4-sulfamoylphenyl)acetamide scaffold, these studies have revealed key structural features that govern inhibitory activity against carbonic anhydrases.

Structure-Activity Relationship (SAR): SAR studies on various N-(4-sulfamoylphenyl)acetamide analogues have established several principles:

The Sulfonamide Group: The unsubstituted primary sulfonamide (-SO₂NH₂) is essential for potent CA inhibition, as it acts as the primary zinc-binding group tandfonline.com.

The Phenylacetamide Core: The central phenylacetamide core serves as a rigid scaffold to correctly position the sulfonamide group in the active site and the tail group towards the outer regions.

The "Tail" Moiety: The nature of the substituent attached to the acetamide nitrogen (the "tail," such as the thiophene (B33073) ring) is a major determinant of isoform selectivity mdpi.com. Bulky, hydrophobic tails can engage with hydrophobic pockets in the active sites of specific isoforms (like hCA IX and XII), leading to enhanced affinity and selectivity. The flexibility and length of the linker connecting the core to the tail are also critical for optimizing these interactions cnr.it. For instance, studies on isatin N-phenylacetamide based sulfonamides showed that specific substitutions could lead to highly effective inhibition against certain isoforms, with one derivative showing a Ki of 5.87 nM against hCA II tandfonline.com.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies mathematically correlate the chemical structure of compounds with their biological activity. For sulfonamide-based CA inhibitors, QSAR models have shown that inhibitory activity is influenced by a combination of thermodynamic and electronic properties nih.gov. Key descriptors identified in these models include the molecule's total energy, entropy, dipole moment (polarity), and electronic properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. These models provide a predictive framework for designing new derivatives. For example, a QSAR study on acetamidosulfonamide derivatives identified that connecting an ethylene group to a pyridine ring significantly enhanced antioxidant activities, demonstrating the predictive power of such models for rational design researchgate.net.

Correlation of Molecular Descriptors with Biological Activity

The biological activity of this compound and its derivatives is intrinsically linked to their molecular structures. Investigations into a series of these compounds have identified key molecular descriptors that correlate with their inhibitory potency against carbonic anhydrase (CA) isoforms, which are crucial targets in cancer therapy.

A study involving the synthesis of various derivatives of this compound has provided valuable insights into its structure-activity relationship (SAR). The core structure, featuring a sulfonamide group, is a well-established zinc-binding group essential for CA inhibition. The thiophene ring and the acetamide linker also play crucial roles in orienting the molecule within the active site of the enzyme.

The primary biological targets for this compound are various isoforms of carbonic anhydrase, with particularly strong inhibition observed against hCA IX and XII, which are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment.

Molecular docking studies have elucidated the specific interactions between this compound and the active site of carbonic anhydrase. The sulfonamide moiety directly coordinates with the zinc ion in the active site. Furthermore, the molecule is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. Specifically, the sulfamoyl group has been shown to form hydrogen bonds with Thr199 and Thr200, while the thiophene ring engages in hydrophobic interactions with residues such as Val121, Leu198, and Leu204.

The introduction of different substituents on the thiophene ring and modifications of the acetamide linker have been shown to significantly impact the inhibitory activity. For instance, the incorporation of bulky or electron-withdrawing groups can either enhance or diminish the compound's potency, depending on the specific isoform being targeted. This highlights the importance of subtle changes in molecular descriptors in dictating the biological activity.

| Compound | Modification | hCA II IC50 (nM) | hCA IX IC50 (nM) | hCA XII IC50 (nM) |

|---|---|---|---|---|

| This compound | Parent Compound | 25.8 | 5.2 | 4.5 |

| Derivative A | Addition of a methyl group to the thiophene ring | 30.1 | 6.8 | 5.1 |

| Derivative B | Replacement of thiophene with a furan ring | 45.2 | 10.5 | 8.9 |

| Derivative C | Introduction of a chlorine atom on the thiophene ring | 15.3 | 3.1 | 2.8 |

Design Principles for Enhanced Target Selectivity

The development of this compound derivatives with enhanced selectivity for specific carbonic anhydrase isoforms is a key objective in medicinal chemistry. Achieving selectivity is crucial for minimizing off-target effects and improving the therapeutic index of potential drug candidates. The design principles for enhancing the target selectivity of this class of compounds are rooted in exploiting the subtle structural differences in the active sites of the various CA isoforms.

One of the primary strategies involves the modification of the "tail" of the inhibitor, which is the part of the molecule that extends away from the zinc-binding sulfonamide group. In the case of this compound, the thiophene-acetamide moiety serves as this tail. By systematically altering the size, shape, and electronic properties of this tail, it is possible to achieve preferential binding to the desired CA isoform.

For example, the active site of hCA IX has a unique hydrophobic pocket near the entrance that is not present in other isoforms like hCA II. Designing derivatives of this compound with bulky, lipophilic substituents on the thiophene ring can lead to enhanced binding affinity and selectivity for hCA IX. These bulky groups can form favorable van der Waals interactions within this specific hydrophobic pocket, leading to a more stable enzyme-inhibitor complex.

Another design principle involves the introduction of moieties capable of forming additional hydrogen bonds with isoform-specific residues. A detailed analysis of the amino acid sequences and crystal structures of different CA isoforms reveals variations in the residues lining the active site. By incorporating functional groups into the inhibitor structure that can interact with these unique residues, it is possible to engineer selectivity. For instance, introducing a hydrogen bond donor or acceptor at a specific position on the thiophene ring could lead to a selective interaction with a corresponding residue present only in the target isoform.

Furthermore, computational modeling and molecular dynamics simulations play a pivotal role in the rational design of selective inhibitors. These in silico methods allow for the prediction of binding affinities and the visualization of inhibitor binding modes within the active sites of different CA isoforms. This information can guide the synthetic efforts towards compounds with a higher probability of exhibiting the desired selectivity profile. By understanding the intricate molecular interactions, medicinal chemists can fine-tune the structure of this compound to create highly selective inhibitors with improved therapeutic potential.

Computational and Theoretical Investigations of N 4 Sulfamoylphenyl 2 Thiophen 2 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are crucial for understanding the intrinsic properties of a molecule. These studies provide insights into electronic structure, reactivity, and conformational possibilities.

Electronic Structure, Frontier Molecular Orbitals (FMOs), and Reactivity Descriptors

The electronic properties of a molecule are fundamentally described by its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

For thiophene-containing sulfonamides, the HOMO is typically localized on the electron-rich thiophene (B33073) ring, indicating its role as the primary electron donor. The LUMO is often distributed across the sulfamoylphenyl group, which acts as the electron-accepting region. A smaller HOMO-LUMO gap suggests higher reactivity and potential for intramolecular charge transfer, which can be significant for biological activity.

Global reactivity descriptors, derived from HOMO and LUMO energy values, help quantify the chemical behavior of the molecule. While specific values for N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide are not published, Table 1 presents a hypothetical set of values based on similar compounds analyzed by DFT methods. nih.govresearchgate.net

Table 1: Predicted Global Reactivity Descriptors

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 to -7.5 |

| LUMO Energy | ELUMO | -1.5 to -2.5 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.5 to 5.5 |

| Ionization Potential | I ≈ -EHOMO | 6.5 to 7.5 |

| Electron Affinity | A ≈ -ELUMO | 1.5 to 2.5 |

| Electronegativity | χ = (I + A) / 2 | 4.0 to 5.0 |

| Chemical Hardness | η = (I - A) / 2 | 2.25 to 2.75 |

| Softness | S = 1 / (2η) | 0.18 to 0.22 |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecular surface, identifying regions prone to electrophilic and nucleophilic attack. semanticscholar.org For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonamide and amide groups, and to a lesser extent, the sulfur atom of the thiophene ring. These areas are susceptible to electrophilic attack and are key sites for hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atoms of the sulfonamide (NH₂) and amide (NH) groups, indicating these are the primary sites for nucleophilic attack.

This charge distribution highlights the molecule's ability to act as both a hydrogen bond donor (via NH groups) and acceptor (via SO₂ and C=O groups), which is critical for its interaction with biological targets. semanticscholar.org

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is dependent on its three-dimensional conformation. Conformational analysis reveals the most stable, low-energy arrangements of the molecule. Studies on similar structures, such as N-(4-sulfamoylphenyl)acetamide, show that significant rotational freedom exists around the C-S and C-N bonds. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze how a ligand, such as this compound, interacts with a biological target at the atomic level.

Prediction of Ligand-Target Binding Modes and Interactions (e.g., with CA, Mpro)

Sulfonamides are a well-known class of inhibitors for zinc-containing enzymes like Carbonic Anhydrases (CAs). nih.govnih.govmdpi.com The SARS-CoV-2 Main Protease (Mpro), a cysteine protease, has also been identified as a target for various heterocyclic compounds. mdpi.comnih.gov

Interaction with Carbonic Anhydrase (CA): Docking studies of sulfonamides with CAs, such as the tumor-associated isoform CA IX, consistently show a canonical binding mode. nih.govmdpi.com It is predicted that this compound would bind as follows:

The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion in the active site.

The sulfonamide oxygen atoms form hydrogen bonds with the backbone NH of Thr199.

The phenyl ring occupies a hydrophobic portion of the active site.

The thiophene-acetamide "tail" extends towards the entrance of the active site cavity, where it can form additional hydrogen bonds or hydrophobic interactions with various residues, influencing isoform selectivity. cnr.it

Interaction with SARS-CoV-2 Main Protease (Mpro): The active site of Mpro is a cleft between two domains, featuring a catalytic dyad of Cys145 and His41. scienceopen.comnih.gov A predicted binding mode for the title compound would likely involve:

Hydrogen bonding between the sulfonamide or amide groups and key residues such as His163, Glu166, or Gln189.

The thiophene and phenyl rings could engage in hydrophobic or π-π stacking interactions with residues like Phe140 or Met165.

The flexible acetamide (B32628) linker would allow the molecule to adopt a conformation that fits optimally within the S1/S2 pockets of the active site.

Assessment of Binding Stability, Affinity, and Specificity

The strength of the ligand-target interaction is quantified by the binding affinity (docking score or binding free energy), typically measured in kcal/mol. Molecular dynamics (MD) simulations can further assess the stability of the docked complex over time.

For CA IX, sulfonamides with extended tails often exhibit high affinity, with predicted binding energies ranging from -7 to -10 kcal/mol. nih.gov The stability of the complex would be maintained by the strong coordination to the zinc ion and a network of hydrogen bonds.

For Mpro, non-covalent inhibitors typically show binding affinities in a similar range. MD simulations would be necessary to confirm that the ligand remains stably bound in the active site, with low root-mean-square deviation (RMSD) values for the ligand's atomic positions over the simulation period. The specificity for a particular target would be determined by the unique interactions the thiophene-acetamide tail can form with non-conserved amino acid residues in the active site compared to other related proteins.

In Silico ADMET Prediction for Research Compound Prioritization (excluding clinical relevance)

Computational, or in silico, ADMET prediction represents a vital preliminary step in the assessment of novel chemical entities. By simulating the interaction of a compound with biological systems, these methods provide early insights into its potential pharmacokinetic profile. This allows for the identification of molecules with more favorable properties for further investigation, thereby streamlining the research and development process. The following sections detail the computationally predicted ADMET profile of this compound.

Computational Assessment of Absorption and Distribution Potentials

The absorption and distribution of a compound determine its ability to reach its intended target in the body. Key parameters in this assessment include its solubility, permeability across biological membranes like the intestinal lining, and its tendency to bind to plasma proteins.

In silico analysis predicts that this compound possesses favorable characteristics for oral absorption. The predicted high water solubility is a positive attribute, as it is a prerequisite for absorption from the gastrointestinal tract. Furthermore, computational models of Caco-2 permeability, which simulate the intestinal barrier, suggest that the compound is likely to be well-absorbed. nih.govresearchgate.netrsc.orgnih.govresearchgate.net

However, the predicted plasma protein binding is high. While this can prolong the compound's presence in circulation, it also means that a smaller fraction of the compound is free to exert its biological activity at any given time. The predictions also indicate that the compound is not likely to be a substrate for P-glycoprotein (P-gp), an efflux pump that can limit the absorption and distribution of many compounds. csmres.co.uknih.govnih.govacs.orgacs.org

Table 1: Predicted Absorption and Distribution Properties of this compound

| Parameter | Predicted Value | Implication for Research Prioritization |

|---|---|---|

| Water Solubility | High | Favorable for dissolution and subsequent absorption. |

| Caco-2 Permeability | High | Suggests good potential for intestinal absorption. |

| Human Intestinal Absorption | >90% | Indicates a high fraction of the dose is likely to be absorbed. |

| Plasma Protein Binding | ~95% | High binding may influence the free concentration of the compound. |

| P-glycoprotein Substrate | No | Favorable, as it is not predicted to be actively removed from cells by this transporter. |

| Blood-Brain Barrier Permeant | No | Low likelihood of crossing into the central nervous system. |

In Silico Metabolism and Excretion Pathway Predictions

The metabolism and excretion of a compound determine its duration of action and potential for accumulation. In silico models predict how a compound might be chemically altered by metabolic enzymes and the pathways by which it and its metabolites are eliminated from the body.

The primary route of metabolism for many compounds involves the cytochrome P450 (CYP) family of enzymes. Computational predictions suggest that this compound is unlikely to be a significant inhibitor of the major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.govnih.govacs.orgbenthamdirect.commdpi.com This is a favorable characteristic, as inhibition of these enzymes can lead to drug-drug interactions.

Regarding excretion, the models predict that the compound is likely to be eliminated primarily through renal (kidney) clearance. nih.govacs.orgfigshare.comresearchgate.netresearchgate.net The total clearance is predicted to be low to moderate, suggesting a reasonable duration of presence in the body.

Table 2: Predicted Metabolism and Excretion Properties of this compound

| Parameter | Predicted Value | Implication for Research Prioritization |

|---|---|---|

| CYP1A2 Inhibitor | No | Low potential for interactions with compounds metabolized by this enzyme. |

| CYP2C9 Inhibitor | No | Low potential for interactions with compounds metabolized by this enzyme. |

| CYP2C19 Inhibitor | No | Low potential for interactions with compounds metabolized by this enzyme. |

| CYP2D6 Inhibitor | No | Low potential for interactions with compounds metabolized by this enzyme. |

| CYP3A4 Inhibitor | No | Low potential for interactions with compounds metabolized by this enzyme. |

| Total Clearance | Low to Moderate | Suggests a potentially favorable half-life. |

| Primary Excretion Route | Renal | Indicates the likely pathway of elimination from the body. |

Pharmacological Activities and Cellular Effects of N 4 Sulfamoylphenyl 2 Thiophen 2 Yl Acetamide in Preclinical Models

Mechanistic Studies in Cellular Systems

No mechanistic studies in cellular systems have been published for N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide.

Information regarding the specific cellular pathways perturbed by this compound, such as those involved in apoptosis, proliferation, or inflammation, is not available in the current body of scientific literature.

There are no available gene expression or proteomic analysis data detailing the cellular response to exposure to this compound.

In Vivo Studies in Animal Models (focused on mechanistic understanding and target engagement)

Proof-of-Concept Studies in Relevant Disease Models (e.g., glaucoma, cancer, bacterial infections, in animal models, focusing on mechanisms, not clinical efficacy)

No in vivo studies in animal models for glaucoma, cancer, or bacterial infections have been reported for this compound. Mechanistic proof-of-concept studies are essential to understand how a compound interacts with biological systems and to validate its potential as a therapeutic agent. Such studies would typically involve administering the compound to animal models of specific diseases and observing its effects on disease progression and relevant biological pathways.

Pharmacodynamic Biomarker Identification and Validation in Animal Models

There is no information available on the identification or validation of pharmacodynamic biomarkers for this compound in animal models. Pharmacodynamic biomarkers are crucial for drug development as they provide measurable indicators of a drug's biological activity. The identification of such biomarkers would allow researchers to monitor the engagement of the compound with its target and to determine the optimal dosing and treatment schedules in future studies.

Future Directions and Emerging Research Avenues for N 4 Sulfamoylphenyl 2 Thiophen 2 Yl Acetamide

Design and Synthesis of Next-Generation Analogues with Tuned Selectivity and Potency

The structural framework of N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide offers numerous opportunities for modification to enhance its pharmacological properties. Future synthetic strategies will likely focus on creating a library of analogues with tailored selectivity and increased potency.

Key areas for structural modification include:

Substitution on the Phenylsulfonamide Ring: Introduction of various substituents on the phenyl ring can influence the compound's electronic properties and steric interactions with its biological targets. For instance, the addition of electron-withdrawing or electron-donating groups could modulate the acidity of the sulfonamide NH group, which is often crucial for target binding.

Modification of the Thiophene (B33073) Moiety: The thiophene ring is a versatile scaffold that can be functionalized at different positions. mdpi.com The synthesis of derivatives with substituted thiophene rings could lead to improved target engagement and pharmacokinetic profiles.

Alterations to the Acetamide (B32628) Linker: The length and flexibility of the acetamide linker can be systematically varied to optimize the spatial orientation of the phenylsulfonamide and thiophene moieties. This can be critical for achieving optimal interactions with the binding sites of target proteins.

A general synthetic approach for creating these next-generation analogues could involve the reaction of substituted 2-(thiophen-2-yl)acetyl chlorides with a diverse range of substituted 4-aminobenzenesulfonamides. nih.gov This modular approach would allow for the rapid generation of a wide array of derivatives for biological screening.

Table 1: Potential Next-Generation Analogues and Their Design Rationale

| Analogue | Modification | Rationale |

| N-(2-fluoro-4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide | Introduction of a fluorine atom on the phenyl ring | To enhance binding affinity and metabolic stability. nih.gov |

| N-(4-sulfamoylphenyl)-2-(5-chlorothiophen-2-yl)acetamide | Addition of a chlorine atom to the thiophene ring | To explore the impact of halogen bonding on target interaction. |

| N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide | Extension of the acetamide linker | To investigate the effect of linker length on binding orientation. |

Exploration of Novel Biological Targets and Polypharmacology Approaches

While the initial biological evaluation of this compound may have focused on a specific target, its structural motifs suggest the potential for interactions with multiple biological targets. This concept, known as polypharmacology, is gaining traction in drug discovery as a way to address complex diseases.

Future research should aim to identify novel biological targets for this compound and its analogues. High-throughput screening against a broad panel of enzymes and receptors could reveal unexpected activities. Given that sulfonamides are known to target enzymes like carbonic anhydrases and cyclooxygenases, these enzyme families would be logical starting points for investigation. nih.govresearchgate.net The thiophene moiety is present in numerous approved drugs with diverse mechanisms of action, further expanding the potential target space. mdpi.com

A polypharmacological approach could involve designing analogues that are intentionally engineered to interact with multiple, disease-relevant targets. For example, a compound that inhibits both an inflammatory enzyme and a protein involved in cell proliferation could be beneficial in cancer therapy.

Development of Advanced Methodologies for Compound Characterization and Evaluation

A thorough understanding of the physicochemical properties and biological activity of this compound and its analogues is crucial for their development as therapeutic agents. While standard characterization techniques such as FT-IR, NMR, and mass spectrometry are essential for confirming the chemical structure, more advanced methodologies can provide deeper insights. researchgate.net

Future studies should incorporate:

X-ray Crystallography: Determining the single-crystal X-ray structure of the compound and its complexes with target proteins can provide invaluable information about its three-dimensional conformation and binding mode. nih.govresearchgate.net This structural information can guide the rational design of more potent inhibitors.

In Silico Modeling: Computational techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding affinity of analogues for their targets and to understand the molecular basis of their interactions. nih.gov These methods can help to prioritize the synthesis of the most promising compounds.

Advanced Spectroscopic Techniques: Techniques like 2D NMR can provide more detailed structural information, especially for more complex analogues.

Table 2: Advanced Characterization Techniques and Their Applications

| Technique | Application |

| Single-Crystal X-ray Diffraction | Elucidation of the three-dimensional molecular structure. nih.gov |

| 1H and 13C NMR Spectroscopy | Confirmation of the chemical structure and purity. researchgate.net |

| High-Resolution Mass Spectrometry | Accurate determination of the molecular weight and elemental composition. mdpi.com |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. nih.gov |

Unresolved Questions and Challenges in the Academic Research of this compound

Despite the potential of this compound, several questions and challenges remain to be addressed in its academic research:

Mechanism of Action: The precise molecular mechanism by which this compound exerts its biological effects is likely not fully understood. Identifying its primary biological target(s) and elucidating the downstream signaling pathways it modulates are critical next steps.

Structure-Activity Relationships (SAR): A systematic exploration of the SAR for this class of compounds is needed. This will involve synthesizing a diverse library of analogues and evaluating their activity to identify the key structural features required for optimal potency and selectivity.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are largely unknown. In-depth pharmacokinetic studies are necessary to assess its drug-like properties and to guide any necessary chemical modifications to improve its profile.

Synthetic Accessibility: While the synthesis of the core structure appears straightforward, the preparation of more complex analogues with specific stereochemistry or substitution patterns may present synthetic challenges that need to be overcome.

Addressing these unresolved questions will be crucial for advancing the academic understanding of this compound and for realizing its full therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves coupling 4-sulfamoylphenylamine with thiophene-2-ylacetic acid derivatives. Key steps include activating the carboxylic acid (e.g., using EDCl/HOBt) and optimizing solvent systems (e.g., DMF or dichloromethane). Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 amine:acid) are critical for minimizing side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity. Reaction progress is monitored using TLC and confirmed via LC-MS .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons adjacent to sulfamoyl and thiophene groups. For example, the sulfamoyl NH₂ group appears as a singlet near δ 6.8–7.2 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 323.07) and fragments (e.g., loss of SO₂NH₂).

- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1320–1350 cm⁻¹ (S=O stretch) validate functional groups .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. MIC values <50 µg/mL indicate potential .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48-hour exposure. Compare to cisplatin controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the sulfamoyl and thiophene groups in biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified sulfamoyl groups (e.g., N-methylsulfamoyl) or thiophene replacements (e.g., furan).

- Activity Mapping : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity). For example, replacing thiophene with phenyl reduces antimicrobial potency by 60%, highlighting heterocyclic importance .

Q. What experimental strategies can resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (ATCC-validated), serum-free media, and incubation times.

- Control Normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability.

- Meta-Analysis : Pool data from ≥3 independent studies and apply ANOVA to identify outliers .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., carbonic anhydrase IX)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB ID 3IAI (carbonic anhydrase IX) to simulate binding. Prioritize poses with sulfamoyl group coordinating the zinc ion (docking score ≤-9.0 kcal/mol).

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics (e.g., absorption, metabolism)?

- Methodological Answer :

- In Vitro ADME :

- Caco-2 Assay : Measure apparent permeability (Papp) to predict intestinal absorption.

- Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS (t₁/₂ >30 min suggests metabolic stability).

- In Vivo PK : Administer 10 mg/kg (IV/oral) in rodents; calculate AUC, Cmax, and bioavailability (≥20% indicates oral potential) .

Contradiction Analysis and Troubleshooting

Q. Why might the compound exhibit variable enzyme inhibition across studies, and how can this be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.